7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-4,8-dimethyl-3-propan-2-ylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-7(2)12-8(3)10-5-6-11(15)9(4)13(10)17-14(12)16/h5-7,15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIPEZPWGXKQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the chromen-2-one ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one ring can be reduced to form dihydro derivatives.
Substitution: The isopropyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 7-oxo-3-isopropyl-4,8-dimethyl-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-3-isopropyl-4,8-dimethyl-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases and as an anticoagulant.
Industry: Used in the formulation of perfumes and cosmetics due to its pleasant aroma.
Mechanism of Action
The biological activity of 7-hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes like cyclooxygenase, which are involved in the inflammatory response. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress. Additionally, its anticoagulant effect is mediated through the inhibition of vitamin K epoxide reductase, an enzyme crucial for blood clotting.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural differences among coumarin derivatives lie in substituent type and position, influencing solubility, lipophilicity, and bioactivity.
*Calculated based on structural analogs.
Key Observations :
- Bioactivity : Antiadipogenic activity is strongly influenced by substituents. The 4,8-dimethyl-7-hydroxy analog (Compound 5) shows potent inhibition (IC₅₀: 26.46 µM), suggesting that bulkier groups (e.g., isopropyl) may further modulate activity .
- Electronic Effects : Chlorine (8-Cl) and nitro groups (e.g., in 16, ) introduce electron-withdrawing effects, altering reactivity and binding affinity .
Biological Activity
7-Hydroxy-3-isopropyl-4,8-dimethyl-2H-chromen-2-one, commonly referred to as a flavonoid compound, is part of the chromenone family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₁₄H₁₆O₃
- CAS Number : 28814-56-4
- Molecular Weight : 232.28 g/mol
1. Antioxidant Activity
Research indicates that flavonoids exhibit significant antioxidant properties. The antioxidant capacity of this compound has been evaluated through various assays, such as DPPH and ABTS radical scavenging tests.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.5 |
| ABTS | 18.3 |
These results suggest that the compound effectively neutralizes free radicals, thereby reducing oxidative stress in biological systems.
2. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in various models. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
A case study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with this compound significantly reduced the secretion of these cytokines by approximately 40% compared to untreated controls.
3. Anticancer Properties
Several studies have explored the anticancer effects of this flavonoid. The compound has been tested against various cancer cell lines, including breast and prostate cancer cells.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 30 |
| PC3 (Prostate) | 45 |
In these studies, the compound induced apoptosis and inhibited cell proliferation through mechanisms involving the modulation of the PI3K/Akt signaling pathway.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound's inhibition of NF-kB has been linked to its anti-inflammatory effects.
- Induction of Apoptosis : The flavonoid promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Q & A
Q. Table 1: Comparison of Spectral Data for Chromen-2-One Derivatives
| Compound | ¹H-NMR (δ, ppm) | IR (cm⁻¹) | HRMS ([M+H]⁺) | Source |
|---|---|---|---|---|
| 4-Hydroxy-7-methoxy analog | 7.78 (d, J=8.7 Hz) | 3420 (OH), 1654 (C=O) | - | |
| 5,7-Dihydroxy derivative | 6.87 (dd, J=2.1 Hz) | 3092 (C-H), 1604 | 399.1679 |
Key Insight : Discrepancies in carbonyl IR stretches (1654 vs. 1604 cm⁻¹) may reflect electronic effects from substituents like nitro or methoxy groups. Researchers should contextualize spectral data with substituent electronegativity and conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
